BenchChemオンラインストアへようこそ!

N,N-diethylcyclopropanecarboxamide

NMDA receptor antagonist Conformational restriction Serotonin reuptake

N,N-Diethylcyclopropanecarboxamide (CAS 10374-28-4) is a cyclopropane-based carboxamide scaffold that serves as the core pharmacophore for conformationally restricted analogs of the antidepressant milnacipran. Its rigid cyclopropane ring enables stereochemical control that alters receptor selectivity profiles, distinguishing it from flexible-chain amide alternatives.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 10374-28-4
Cat. No. B172468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethylcyclopropanecarboxamide
CAS10374-28-4
SynonymsN,N-diethylcyclopropanecarboxaMide
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CC1
InChIInChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3
InChIKeyVZLNARVNYHVMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylcyclopropanecarboxamide (CAS 10374-28-4) for NMDA Receptor Antagonist Research and Procurement


N,N-Diethylcyclopropanecarboxamide (CAS 10374-28-4) is a cyclopropane-based carboxamide scaffold that serves as the core pharmacophore for conformationally restricted analogs of the antidepressant milnacipran [1]. Its rigid cyclopropane ring enables stereochemical control that alters receptor selectivity profiles, distinguishing it from flexible-chain amide alternatives [2]. The compound is primarily procured as a synthetic intermediate or research precursor for developing NMDA (N-methyl-D-aspartate) receptor antagonists, with commercial availability typically at ≥95% purity .

Why N,N-Diethylcyclopropanecarboxamide Cannot Be Substituted with Alternative Amide Scaffolds in NMDA Antagonist Development


Generic substitution of N,N-diethylcyclopropanecarboxamide with acyclic tertiary amides or alternative carboxamide scaffolds fails due to stereochemical constraints imposed by the cyclopropane ring. The rigid cyclopropane framework enforces a fixed eclipsed conformation between adjacent substituents, a conformational restriction strategy that was deliberately employed to eliminate serotonin (5-HT) reuptake inhibitory activity while retaining NMDA receptor antagonism [1]. In contrast, the flexible chain of milnacipran [(±)-1] permits conformational freedom that results in dual activity—both 5-HT reuptake inhibition and NMDA antagonism [2]. Procurement of non-cyclopropane amide alternatives therefore yields compounds with undesired polypharmacology, confounding target engagement studies and compromising pharmacological specificity in NMDA-focused research programs [1].

Quantitative Differentiation Evidence for N,N-Diethylcyclopropanecarboxamide-Derived NMDA Antagonists Versus Milnacipran and Analog Comparators


PPDC Exhibits 30-Fold Higher NMDA Receptor Antagonist Potency Compared to Milnacipran with Complete Loss of 5-HT Reuptake Inhibition

The (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide derivative (PPDC, compound 2b) demonstrates a 30-fold increase in NMDA receptor antagonist potency relative to the parent compound milnacipran [(±)-1], while simultaneously exhibiting no detectable inhibitory effect on serotonin (5-HT) reuptake [1]. This stands in marked contrast to milnacipran, which functions as a potent 5-HT reuptake inhibitor in addition to its NMDA antagonist activity [1].

NMDA receptor antagonist Conformational restriction Serotonin reuptake Milnacipran analog

PPDC (2b) Binds [3H]MK-801 with IC50 of 0.20 μM, Demonstrating Superior NMDA Affinity Over Milnacipran and Stereoisomeric Analogs

In direct radioligand binding competition assays, PPDC (compound 2b) displaced [3H]MK-801 with an IC50 value of 0.20 ± 0.024 μM, representing a significant affinity improvement over milnacipran and establishing benchmark potency for the conformationally restricted cyclopropane series [1]. The 1'-methyl analog 2a (IC50 = 0.35 ± 0.08 μM) and 1'-vinyl analog 2f (IC50 = 0.16 ± 0.02 μM) showed varying affinities, with 2b occupying an intermediate but therapeutically relevant position [1].

NMDA receptor binding [3H]MK-801 displacement Structure-activity relationship Stereochemistry

Fluorophenyl-Modified PPDC Analogs Improve NMDA Affinity to IC50 = 0.15 μM and Eliminate Residual 5-HT Uptake Inhibition

Structural modification of PPDC at the 1-aromatic moiety yielded 1-o-fluorophenyl analog 4b (IC50 = 0.16 ± 0.001 μM) and 1-m-fluorophenyl analog 4c (IC50 = 0.15 ± 0.02 μM), both showing improved NMDA receptor affinity compared to parent PPDC (4a, IC50 = 0.20 ± 0.02 μM) [1]. Importantly, while PPDC itself retains weak 5-HT uptake inhibitory activity, compounds 4b and 4c displayed complete absence of 5-HT reuptake inhibition [1]. Analog 6, which lacks the 1-phenyl group entirely, was completely inactive at the NMDA receptor (IC50 not measurable), confirming the essential nature of the aromatic moiety [1].

NMDA receptor antagonist Fluorophenyl modification Structure-activity relationship 5-HT uptake inhibition

GluRε3/ζ1 and GluRε4/ζ1 Subtype Selectivity of Cyclopropane-Based NMDA Antagonists Distinguishes Them from Non-Selective Channel Blockers

Cyclopropane-based NMDA antagonists including PPDC (2b) and the extended-chain analog 2i exhibit a unique subtype selectivity profile, binding preferentially to GluRε3/ζ1 and GluRε4/ζ1 subtype receptors in an agonist-independent allosteric manner [1]. Compound 2i inhibited GluRε3/ζ1 and GluRε4/ζ1 subtypes four times more strongly than GluRε1/ζ1 and GluRε2/ζ1 subtypes [1]. This subtype-selective mechanism differs fundamentally from classical non-selective NMDA channel blockers such as MK-801 and phencyclidine, which lack subtype discrimination [2].

NMDA receptor subtype selectivity GluRε3/ζ1 GluRε4/ζ1 Allosteric modulation

PPDC Demonstrates In Vivo Neuroprotection in Gerbil Ischemic Model, Supporting Translational Relevance of the Cyclopropane Scaffold

PPDC effectively protected against NMDA-induced neurotoxicity in cultured mouse cerebral cortex and significantly reduced delayed neuronal death in a gerbil ischemic model [1]. The compound was also active in a reserpine-treated mouse Parkinson's disease model [1]. While direct comparator in vivo data for milnacipran or other analogs in the same models are not reported in the source, the protective effect establishes translational potential for the cyclopropane-based scaffold class [1].

Neuroprotection Cerebral ischemia In vivo efficacy Delayed neuronal death

Validated Research and Procurement Application Scenarios for N,N-Diethylcyclopropanecarboxamide and Its PPDC Derivatives


NMDA Receptor Pharmacology: Subtype-Selective Antagonist Screening and Target Engagement Studies

The cyclopropane-based scaffold enables NMDA receptor antagonist development with measurable subtype selectivity for GluRε3/ζ1 and GluRε4/ζ1 subtypes, with compound 2i showing 4-fold preferential inhibition [1]. Researchers can procure N,N-diethylcyclopropanecarboxamide as a starting material for synthesizing subtype-selective probes that avoid the non-selective channel blockade characteristic of MK-801 and phencyclidine [1]. This application is directly supported by quantitative subtype selectivity data and the established agonist-independent allosteric binding mechanism [1].

Conformational Restriction Studies: Structure-Activity Relationship Analysis of Cyclopropane Versus Flexible-Chain Amides

N,N-Diethylcyclopropanecarboxamide provides a rigid cyclopropane framework that enforces eclipsed conformations between adjacent substituents, enabling systematic SAR studies of conformational restriction effects on receptor pharmacology [1]. In direct comparative studies, this conformational restriction transformed milnacipran from a dual 5-HT reuptake inhibitor/NMDA antagonist into PPDC—a 30-fold more potent NMDA antagonist with no detectable 5-HT reuptake activity [1]. Procurement of this scaffold supports medicinal chemistry programs investigating the relationship between molecular rigidity and pharmacological selectivity [2].

Neuroprotection Research: In Vivo Evaluation of NMDA Antagonists in Ischemic and Neurodegenerative Models

PPDC derivatives of N,N-diethylcyclopropanecarboxamide have demonstrated protective efficacy against NMDA-induced neurotoxicity in cultured cortical neurons, reduction of delayed neuronal death in a gerbil ischemic model, and activity in a reserpine-treated mouse Parkinson's disease model [1]. These in vivo findings support procurement of the scaffold for translational neuroprotection research programs targeting excitotoxicity-driven neuronal injury [1]. Researchers requiring NMDA antagonists with demonstrated in vivo activity in multiple CNS disease models can reference this evidence for compound selection [1].

Fluorinated Analog Development: Enhanced NMDA Affinity with Complete Serotonergic Silence

For programs requiring NMDA antagonists completely devoid of 5-HT reuptake inhibition, the fluorophenyl-modified PPDC analogs 4b (IC50 = 0.16 μM) and 4c (IC50 = 0.15 μM) offer quantitatively improved NMDA affinity compared to parent PPDC (IC50 = 0.20 μM) while exhibiting zero 5-HT uptake inhibitory activity [1]. In contrast, the parent PPDC scaffold retains weak residual 5-HT uptake inhibition [1]. This application scenario is directly supported by comparative IC50 data and 5-HT uptake assay results [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-diethylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.